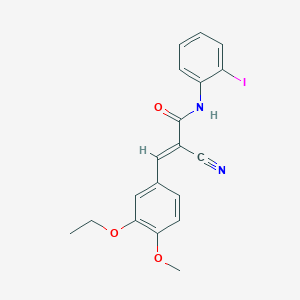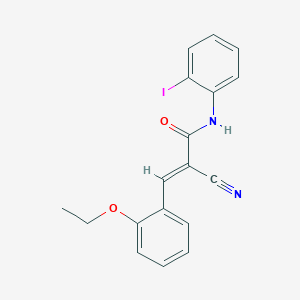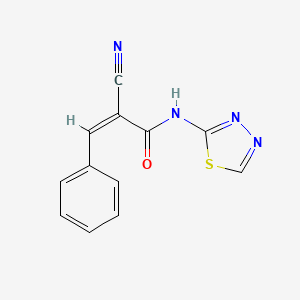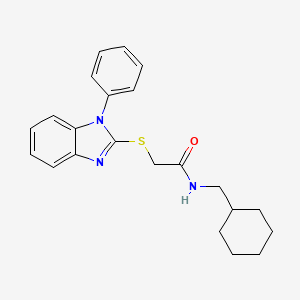
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as BRD-K4477, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the enamide family of compounds and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones. This disrupts the normal function of the BET proteins, leading to changes in gene expression and chromatin structure. The exact mechanism of action of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is still being studied, but it is believed to involve a combination of both reversible and irreversible binding.
Biochemical and Physiological Effects:
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its selectivity for BET proteins. This allows researchers to specifically target these proteins and study their function in greater detail. However, one of the limitations of using (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its potential for off-target effects. It is important to carefully design experiments and controls to ensure that any observed effects are due to the specific inhibition of BET proteins by (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide.
将来の方向性
There are a number of future directions for research involving (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One potential area of focus is the development of more potent and selective inhibitors of BET proteins. Another potential area of focus is the use of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in combination with other drugs to enhance its therapeutic potential. Finally, there is a need for further studies to fully understand the mechanism of action of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide and its potential applications in a variety of disease states.
合成法
The synthesis of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves several steps, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with malononitrile to form a cyanoenone intermediate. This intermediate is then reacted with 2-iodoaniline to form the final product, (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. The synthesis of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have a variety of potential applications in scientific research. One of its primary uses is as a tool compound for studying protein-protein interactions. It has been shown to selectively inhibit the interaction between the bromodomain and extraterminal (BET) family of proteins and acetylated histones, making it a valuable tool for studying chromatin regulation and gene expression.
特性
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrIN2O3/c1-24-16-9-11(8-13(19)17(16)25-2)7-12(10-21)18(23)22-15-6-4-3-5-14(15)20/h3-9H,1-2H3,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLZVRWJHCEDU-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)

![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)

![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)


![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)
![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)



